molecular formula C11H11F3O2 B15092702 1-[4-(Trifluoromethoxy)phenyl]cyclobutanol CAS No. 164171-88-4

1-[4-(Trifluoromethoxy)phenyl]cyclobutanol

Katalognummer: B15092702
CAS-Nummer: 164171-88-4
Molekulargewicht: 232.20 g/mol
InChI-Schlüssel: LWZGFNZGMSPOOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(Trifluoromethoxy)phenyl]cyclobutanol is a chemical compound with the molecular formula C11H11F3O2 and a molecular weight of 232.2 g/mol It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclobutanol moiety

Vorbereitungsmethoden

The synthesis of 1-[4-(Trifluoromethoxy)phenyl]cyclobutanol typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-[4-(Trifluoromethoxy)phenyl]cyclobutanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include substituted cyclobutanols, ketones, and carboxylic acids.

Wissenschaftliche Forschungsanwendungen

1-[4-(Trifluoromethoxy)phenyl]cyclobutanol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[4-(Trifluoromethoxy)phenyl]cyclobutanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may modulate enzyme activity, receptor binding, or signal transduction pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-[4-(Trifluoromethoxy)phenyl]cyclobutanol can be compared with similar compounds such as:

The uniqueness of this compound lies in its cyclobutanol moiety, which imparts specific chemical reactivity and potential biological activities that are not observed in its analogs.

Eigenschaften

CAS-Nummer

164171-88-4

Molekularformel

C11H11F3O2

Molekulargewicht

232.20 g/mol

IUPAC-Name

1-[4-(trifluoromethoxy)phenyl]cyclobutan-1-ol

InChI

InChI=1S/C11H11F3O2/c12-11(13,14)16-9-4-2-8(3-5-9)10(15)6-1-7-10/h2-5,15H,1,6-7H2

InChI-Schlüssel

LWZGFNZGMSPOOW-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)(C2=CC=C(C=C2)OC(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.